molecular formula C8H5IN2O B8184966 6-Iodo-1H-benzoimidazole-2-carbaldehyde

6-Iodo-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B8184966
M. Wt: 272.04 g/mol
InChI Key: SLBGVFFFQQVNPG-UHFFFAOYSA-N
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Description

6-Iodo-1H-benzoimidazole-2-carbaldehyde: is a chemical compound with the molecular formula C₈H₅IN₂O. It is a derivative of benzoimidazole, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 6th position and an aldehyde group at the 2nd position of the benzoimidazole ring makes this compound unique. Benzoimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-1H-benzoimidazole-2-carbaldehyde typically involves the iodination of benzoimidazole derivatives followed by formylation. One common method includes:

    Iodination: The starting material, 1H-benzoimidazole, is treated with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 6th position.

    Formylation: The iodinated product is then subjected to a Vilsmeier-Haack reaction, where it is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the aldehyde group at the 2nd position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 6-Iodo-1H-benzoimidazole-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted benzoimidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products:

    Oxidation: 6-Iodo-1H-benzoimidazole-2-carboxylic acid

    Reduction: 6-Iodo-1H-benzoimidazole-2-methanol

    Substitution: Various substituted benzoimidazole derivatives

Scientific Research Applications

Chemistry: 6-Iodo-1H-benzoimidazole-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: Benzoimidazole derivatives, including this compound, have shown potential in various biological activities such as antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-Iodo-1H-benzoimidazole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

  • 5-Iodo-1H-benzoimidazole-2-carbaldehyde
  • 6-Bromo-1H-benzoimidazole-2-carbaldehyde
  • 6-Chloro-1H-benzoimidazole-2-carbaldehyde

Comparison: 6-Iodo-1H-benzoimidazole-2-carbaldehyde is unique due to the presence of the iodine atom, which is larger and more polarizable compared to bromine and chlorine. This can influence the compound’s reactivity and binding properties. The aldehyde group at the 2nd position also provides a reactive site for further chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-iodo-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)11-8(4-12)10-6/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLBGVFFFQQVNPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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